![molecular formula C16H22N4O2 B2772850 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide CAS No. 1356656-28-4](/img/structure/B2772850.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance and type 2 diabetes. BMS-986177 has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and other metabolic disorders.
Mechanism of Action
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide targets PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide enhances insulin signaling and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also reduces hepatic glucose production and improves lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and physiological effects:
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has several biochemical and physiological effects that contribute to its therapeutic potential. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide improves glucose uptake in peripheral tissues by enhancing insulin signaling and reducing insulin resistance. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also reduces hepatic glucose production and improves lipid metabolism by activating the AMPK pathway. In preclinical models, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been shown to reduce body weight and adiposity, improve liver function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is its specificity for PTP1B, which reduces the risk of off-target effects. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also has good pharmacokinetic properties and has been shown to be well-tolerated in preclinical studies. However, one limitation of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide. One direction is to further investigate its therapeutic potential in preclinical models of type 2 diabetes and other metabolic disorders. Another direction is to explore the potential of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide as a combination therapy with other drugs that target different aspects of metabolic dysfunction. Finally, future research could focus on developing more potent and selective inhibitors of PTP1B with longer half-lives and improved pharmacokinetic properties.
Synthesis Methods
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form 4-tert-butyl-2-cyano-3-methylbut-2-enoic acid. This intermediate is then reacted with ethyl carbamate to form 4-tert-butyl-3-methyl-2-(carbamoylamino)but-2-enoic acid ethyl ester. The final step involves the reaction of this intermediate with 4-tert-butylbenzyl bromide to form N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide.
Scientific Research Applications
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In these studies, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight and adiposity. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has also been shown to improve lipid metabolism, reduce inflammation, and improve liver function in preclinical models.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-(carbamoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-10(19-15(18)22)14(21)20-13(9-17)11-5-7-12(8-6-11)16(2,3)4/h5-8,10,13H,1-4H3,(H,20,21)(H3,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNBDLZCZCDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

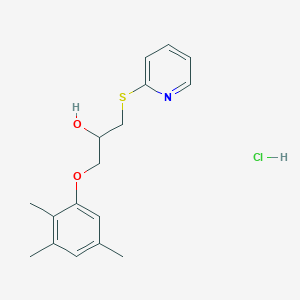
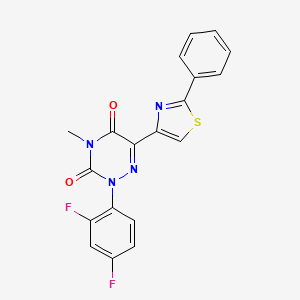
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2772771.png)
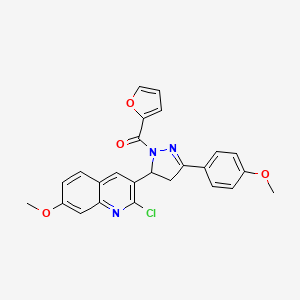
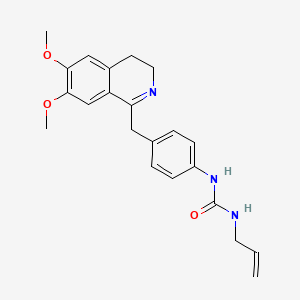
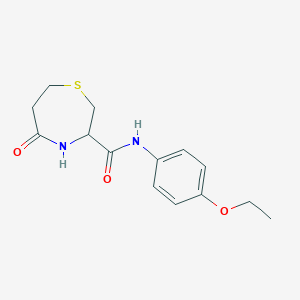
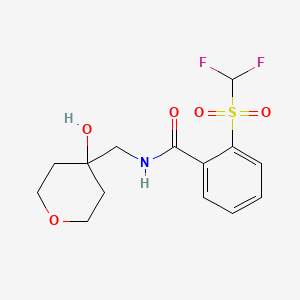
![3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2772778.png)
![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)
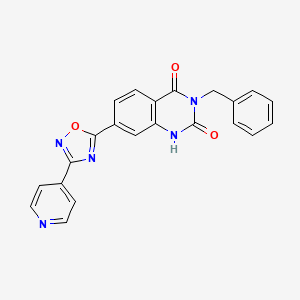
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)
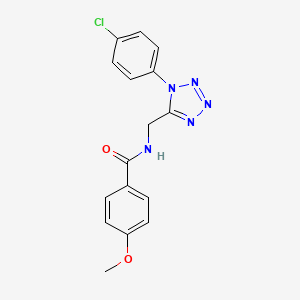
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)